9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a bromine atom, two ethoxy groups, and a 3-methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Quinoxaline formation: The indole derivative is then reacted with o-phenylenediamine to form the quinoxaline ring system.
Ethoxylation: The ethoxy groups are introduced via an etherification reaction using ethyl iodide and a suitable base.
Alkylation: The 3-methylbutyl side chain is added through an alkylation reaction using the appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indoloquinoxaline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoxaline derivatives with varying oxidation states.
Reduction: Reduced indoloquinoxaline derivatives.
Substitution: Indoloquinoxaline derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline: Lacks the bromine atom but has similar structural features.
9-chloro-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline: Similar structure with a chlorine atom instead of bromine.
9-bromo-2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline: Similar structure with methoxy groups instead of ethoxy groups.
Uniqueness
The presence of the bromine atom in 9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions with biological targets, enhancing the compound’s potency and selectivity in various applications.
Properties
Molecular Formula |
C23H26BrN3O2 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
9-bromo-2,3-diethoxy-6-(3-methylbutyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H26BrN3O2/c1-5-28-20-12-17-18(13-21(20)29-6-2)26-23-22(25-17)16-11-15(24)7-8-19(16)27(23)10-9-14(3)4/h7-8,11-14H,5-6,9-10H2,1-4H3 |
InChI Key |
NYFVNGKSDUBNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CCC(C)C)OCC |
Origin of Product |
United States |
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